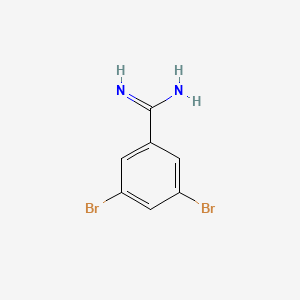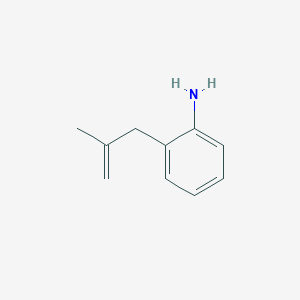
2-(2-Methylallyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-Methylallyl)aniline involves the alkylation of aniline with 2-methylpropene (isobutylene) under suitable conditions. Various methods have been explored, including transition metal-catalyzed reactions. For instance, cyclometalated ruthenium complexes have been found effective for the methylation of anilines using methanol as the methylating agent .
Applications De Recherche Scientifique
Photochemical Reactions
2-(2-Methylallyl)aniline has been studied in photochemical reactions. Research demonstrates its reactivity under irradiation in methanol, leading to the production of various compounds like dimethylindoline and methoxy-methylpropyl aniline. These findings indicate potential applications in synthetic organic chemistry and photochemistry (Scholl, Hansen, 1980).
Photosolvolysis to Indanols
Another study explored the photosolvolysis of 2-allylated anilines, a class including 2-(2-Methylallyl)aniline, in protic solvents. This process yields trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes, suggesting applications in the synthesis of complex organic molecules (Scholl, Jolidon, Hansen, 1986).
Catalysis in Suzuki-Miyaura C-C Coupling
A study highlighted the use of a complex involving a derivative of 2-(Methylthio)aniline with palladium(II) as a catalyst for Suzuki-Miyaura carbon-carbon coupling reactions in water. This indicates its potential in green chemistry and environmentally friendly catalytic processes (Rao et al., 2014).
Spectroscopic Investigations
2-(2-Methylallyl)aniline has been a subject in spectroscopic studies, like Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy. These studies provide valuable insights for further applications in materials science and molecular characterization (Ceylan et al., 2016).
Environmental Implications
There's research on the degradation of 2-methylaniline (a similar compound) by bacteria, which could have implications for the environmental fate and biodegradation of 2-(2-Methylallyl)aniline. Such studies are crucial in understanding and managing the environmental impact of aromatic amines (Konopka, 1993).
Preconcentration of Trace Metals
The functionalization of materials with 2-(Methylthio)aniline, a related compound, has been used to preconcentrate trace metals, demonstrating potential in analytical chemistry and environmental monitoring (Guo et al., 2004).
Polymerization and Sensor Applications
2-(2-Methylallyl)aniline and its derivatives have been used in the polymerization of new aniline derivatives, leading to the development of sensors. This opens up avenues in sensor technology and materials science (Mustafin et al., 2021).
Propriétés
IUPAC Name |
2-(2-methylprop-2-enyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZJKGEVPCMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylallyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)
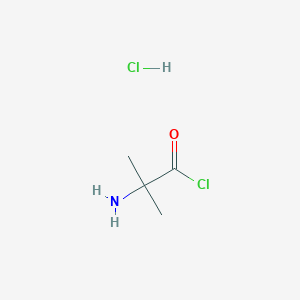
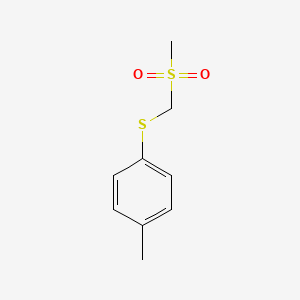


![[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3273866.png)
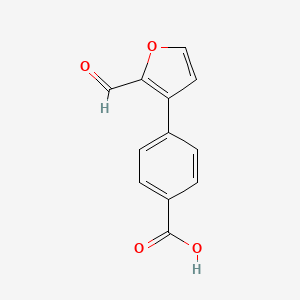


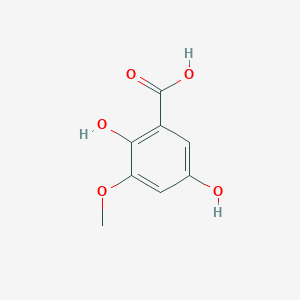

![3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole](/img/structure/B3273917.png)

